2,4-Dihydroxybenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

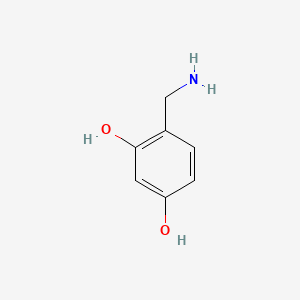

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJYHNCUAZNAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93777-56-1 (mesylate) | |

| Record name | 2,4-Dihydroxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063452562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70212875 | |

| Record name | 2,4-Dihydroxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63452-56-2 | |

| Record name | 2,4-Dihydroxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063452562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,4-Dihydroxybenzylamine from Resorcinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathway for producing 2,4-dihydroxybenzylamine, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, resorcinol. This document details the core chemical transformations, presents quantitative data in a structured format, provides explicit experimental protocols, and visualizes the process through clear diagrams.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from resorcinol is most effectively achieved through a two-step process. The initial step involves the introduction of a formyl group onto the resorcinol ring to yield the intermediate, 2,4-dihydroxybenzaldehyde. This is followed by the reductive amination of the aldehyde to the desired primary amine.

Step 1: Formylation of Resorcinol to 2,4-Dihydroxybenzaldehyde

Several established methods exist for the formylation of resorcinol. Among these, the Vilsmeier-Haack reaction is a widely employed and efficient method, noted for its high yields.[1][2] Alternative methods include the Gattermann reaction, the Reimer-Tiemann reaction, and the Duff reaction.[1] This guide will focus on the Vilsmeier-Haack reaction due to its favorable reported outcomes.[3]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an activated aromatic ring such as resorcinol.[1]

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of resorcinol.

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol is adapted from established high-yield procedures.[2][3]

Materials:

-

Resorcinol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile (anhydrous)

-

Ice

-

Water

Procedure:

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, add anhydrous acetonitrile. Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.1 eq) to the acetonitrile. To this cooled solution, add N,N-dimethylformamide (1.1 eq) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.[2]

-

Formylation Reaction: Cool the Vilsmeier reagent suspension to -15°C. Separately, dissolve resorcinol (1.0 eq) in anhydrous acetonitrile. Add this resorcinol solution dropwise to the cold Vilsmeier reagent suspension over 1-2 hours, ensuring the internal temperature does not rise above -10°C. A precipitate of the formamidinium salt will form.[2]

-

Reaction Completion and Intermediate Isolation: After the addition is complete, stir the reaction mixture at -15°C for an additional 2 hours, then allow it to warm to room temperature and stir for another hour. Cool the mixture to 5°C and filter the precipitated formamidinium salt. Wash the solid with cold, dry acetonitrile and dry it under vacuum.[2]

-

Hydrolysis: Add the dried intermediate salt to warm water (approximately 50°C) and stir. The salt will dissolve and hydrolyze to form 2,4-dihydroxybenzaldehyde.[2]

-

Product Isolation: Cool the aqueous solution in an ice bath. The product, 2,4-dihydroxybenzaldehyde, will precipitate as a crystalline solid. Filter the product, wash it with cold water, and dry it under vacuum.[2]

Quantitative Data for Formylation of Resorcinol

| Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Vilsmeier-Haack | POCl₃/DMF | Acetonitrile | -15 to 32 | 3 | 65-75 | [3] |

| Reimer-Tiemann | Chloroform, NaOH | Water | 60-80 | 4 | Moderate | [1] |

| Gattermann | HCN, HCl, Lewis Acid | Ether | Not Specified | Not Specified | High | [1] |

| Duff | Hexamethylenetetramine | Glycerol | 150-160 | 2-3 | ~18 | [1] |

Step 2: Reductive Amination of 2,4-Dihydroxybenzaldehyde

The second step in the synthesis is the conversion of the aldehyde functional group of 2,4-dihydroxybenzaldehyde into a primary amine. The Leuckart reaction is a classic and effective method for this transformation.[4][5][6]

The Leuckart Reaction

The Leuckart reaction is a reductive amination process that utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[5] The reaction proceeds by the formation of an imine intermediate, which is then reduced in situ.[4]

Reaction Scheme:

Caption: Leuckart reaction for the synthesis of this compound.

Experimental Protocol: Leuckart Reaction

Materials:

-

2,4-Dihydroxybenzaldehyde

-

Ammonium formate

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dihydroxybenzaldehyde (1.0 eq) and ammonium formate (excess, e.g., 3-5 eq).

-

Heating: Heat the mixture to a temperature of 120-130°C.[5] The reaction is typically run neat (without a solvent).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable method, such as Thin Layer Chromatography (TLC). The reaction time can vary, but it is often several hours.

-

Hydrolysis of the Intermediate: After the reaction is complete, cool the mixture and add an aqueous solution of hydrochloric acid. Heat the mixture to reflux to hydrolyze the formamide intermediate to the primary amine.

-

Product Isolation: Cool the reaction mixture and basify it with a sodium hydroxide solution to precipitate the free amine. The crude this compound can then be collected by filtration, washed with cold water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system.

Quantitative Data for Reductive Amination

| Parameter | Value | Reference |

| Reaction Type | Reductive Amination (Leuckart) | [5] |

| Nitrogen Source | Ammonium formate or formamide | [5] |

| Reducing Agent | Formic acid (from ammonium formate) or formamide | [5] |

| Temperature | 120-130°C (for ammonium formate) | [5] |

| >165°C (for formamide) | [5] |

Overall Synthetic Workflow

The complete synthesis of this compound from resorcinol is summarized in the following workflow diagram.

Caption: Overall workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a robust and efficient two-step synthesis of this compound from resorcinol. The Vilsmeier-Haack reaction provides a high-yield route to the key intermediate, 2,4-dihydroxybenzaldehyde, which is then effectively converted to the target primary amine via the Leuckart reaction. The detailed experimental protocols and compiled quantitative data offer a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Careful execution of these procedures should enable the successful and reproducible synthesis of this compound for further applications.

References

Spectroscopic Analysis of 2,4-Dihydroxybenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dihydroxybenzylamine (also known as 4-(aminomethyl)benzene-1,3-diol). Due to the limited availability of public domain experimental spectra for this compound, this document presents a detailed analysis of predicted spectroscopic data and offers experimental data for the closely related isomer, 3,4-Dihydroxybenzylamine, as a valuable comparative reference. This guide includes structured data tables for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed, generalized experimental protocols. Additionally, logical workflows and structural relationships are visualized using Graphviz diagrams to aid in the understanding of the analytical processes.

Introduction

This compound is a phenolic amine of interest in medicinal chemistry and drug development due to its structural similarity to biologically active compounds. Spectroscopic analysis is a cornerstone for the unequivocal identification and characterization of such molecules. This guide aims to provide researchers with a foundational understanding of the expected spectroscopic signature of this compound. While experimental data for this specific molecule is scarce, this guide compiles predicted data and relevant experimental data from its isomer, 3,4-Dihydroxybenzylamine, to serve as a practical reference.

Spectroscopic Data

The following sections present the available spectroscopic data. It is important to note that the NMR data for this compound is predicted, while the data for 3,4-Dihydroxybenzylamine is experimental.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| Spectrum | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR (Predicted) | ~6.9 (d) | Aromatic (H-6) |

| ~6.3 (dd) | Aromatic (H-5) | |

| ~6.2 (d) | Aromatic (H-3) | |

| ~3.8 (s) | -CH₂-NH₂ | |

| ¹³C NMR (Predicted) | ~157 | Aromatic (C-OH) |

| ~156 | Aromatic (C-OH) | |

| ~130 | Aromatic (C-H) | |

| ~115 | Aromatic (C-CH₂NH₂) | |

| ~107 | Aromatic (C-H) | |

| ~103 | Aromatic (C-H) | |

| ~45 | -CH₂-NH₂ |

Note: Predicted data is based on computational models and may differ from experimental values.

Table 2: Experimental ¹H and ¹³C NMR Spectroscopic Data for 3,4-Dihydroxybenzylamine

| Spectrum | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR (D₂O) | 6.83 (d, J=1.9 Hz) | Aromatic (H-2) |

| 6.78 (d, J=8.0 Hz) | Aromatic (H-5) | |

| 6.67 (dd, J=8.0, 1.9 Hz) | Aromatic (H-6) | |

| 3.88 (s) | -CH₂-NH₂ | |

| ¹³C NMR | 145.5 | Aromatic (C-OH) |

| 143.8 | Aromatic (C-OH) | |

| 129.5 | Aromatic (C-CH₂NH₂) | |

| 118.9 | Aromatic (C-H) | |

| 116.4 | Aromatic (C-H) | |

| 115.8 | Aromatic (C-H) | |

| 45.3 | -CH₂-NH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted and a Representative IR Absorption Bands for Dihydroxybenzylamines

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | O-H stretch, N-H stretch | Phenolic -OH, Amine -NH₂ |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H (-CH₂-) |

| 1620-1580 | C=C stretch | Aromatic ring |

| 1520-1480 | C=C stretch | Aromatic ring |

| 1300-1200 | C-O stretch | Phenolic C-O |

| 1200-1000 | C-N stretch | Aliphatic C-N |

| 900-675 | C-H bend | Aromatic C-H out-of-plane |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. The monoisotopic mass of this compound is 139.0633 Da.[1]

Table 4: Mass Spectrometry Data

| Technique | m/z Value | Interpretation |

| High-Resolution MS (HRMS) | ~139.0633 | [M+H]⁺ or M⁺, corresponding to C₇H₉NO₂ |

| Low-Resolution MS (LRMS) | 139 | Molecular Ion (M⁺) |

| 122 | [M-NH₃]⁺ | |

| 107 | [M-CH₂NH₂]⁺ |

Experimental Protocols

The following are generalized protocols representative of the techniques used to acquire the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, typically 16 or 32 scans. A relaxation delay of 1-2 seconds is used between pulses.

-

¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, more scans are required, often 1024 or more. A longer relaxation delay of 2-5 seconds is typically employed.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: The FT-IR spectrum is recorded on a spectrometer equipped with a suitable detector.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the ionization technique.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used.

-

Data Acquisition (ESI): The sample solution is introduced into the ion source via direct infusion or through a liquid chromatograph (LC). The mass analyzer is scanned over a relevant mass range (e.g., m/z 50-500).

-

Data Acquisition (EI): The sample is introduced via a direct insertion probe or a gas chromatograph (GC). The sample is ionized with a standard electron energy of 70 eV.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship between 2,4- and 3,4-dihydroxybenzylamine.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2,4-Dihydroxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxybenzylamine (2,4-DHBA) is a small molecule of significant interest due to its specific and potent inhibitory action on a critical cellular enzyme, glutathione reductase. This technical guide provides a comprehensive overview of the core mechanism of action of 2,4-DHBA, focusing on its interaction with glutathione reductase. The information presented herein is intended to support further research and drug development efforts targeting cellular redox pathways.

Core Mechanism of Action: Inhibition of Glutathione Reductase

The primary and most well-documented mechanism of action of this compound is the inhibition of glutathione reductase (GR).[1] GR is a crucial flavoenzyme responsible for maintaining a high intracellular ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG), a key determinant of the cellular redox state.[1] By catalyzing the NADPH-dependent reduction of GSSG to GSH, GR protects cells from oxidative damage.

The inhibition of glutathione reductase by 2,4-DHBA is characterized by several key features:

-

Irreversibility: The inhibition is not reversible by methods such as gel filtration, indicating a stable, likely covalent, modification of the enzyme.[1]

-

Time-Dependence: The degree of inhibition increases with the duration of exposure of the enzyme to 2,4-DHBA.[1]

-

NADPH Dependence: The inhibitory action of 2,4-DHBA on glutathione reductase requires the presence of the cofactor NADPH.[1] This suggests that the enzyme must be in a reduced state for the inhibitor to bind or react.

-

Competition with Oxidized Glutathione (GSSG): 2,4-DHBA competes with the enzyme's natural substrate, GSSG.[1] This indicates that the inhibitor interacts with the GSSG binding site or a closely related site on the enzyme.

-

Stoichiometric Titration: The inhibition involves a stoichiometric titration of the enzyme, implying that a specific number of 2,4-DHBA molecules are required to inactivate each enzyme molecule.[1]

-

Potential Free Radical Mechanism: The inhibitory process may involve a free radical effect at or near the active site of glutathione reductase.[1] This is supported by the observation that reducing agents like glutathione and dithioerythritol can protect the enzyme from inhibition.[1]

A structure-activity analysis has revealed that the inhibitory effect on glutathione reductase is unique to the this compound structure among other meta-dihydroxybenzene derivatives.[1]

Quantitative Data

| Parameter | Description | Reference |

| Inhibition Type | Irreversible, Time-Dependent | [1] |

| Cofactor Requirement | NADPH | [1] |

| Competition | Competitive with oxidized glutathione (GSSG) | [1] |

| Reversibility | Not reversed by gel filtration | [1] |

| Mechanism | Stoichiometric titration; potential free radical involvement | [1] |

Signaling Pathway

The following diagram illustrates the glutathione redox cycle and the point of inhibition by this compound.

Caption: Inhibition of Glutathione Reductase by 2,4-DHBA disrupts the glutathione redox cycle.

Experimental Protocols

Key Experiment: Glutathione Reductase Inhibition Assay

This protocol describes a general method to assess the inhibition of glutathione reductase activity by this compound.

1. Materials and Reagents:

-

Purified glutathione reductase (e.g., from yeast or human erythrocytes)

-

This compound (2,4-DHBA)

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

GSSG (Glutathione disulfide, oxidized form)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.5) containing EDTA (e.g., 1 mM)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes

2. Preparation of Solutions:

-

Enzyme Solution: Prepare a stock solution of glutathione reductase in potassium phosphate buffer. The final concentration in the assay should be determined empirically to give a linear rate of NADPH oxidation for at least 5 minutes.

-

NADPH Solution: Prepare a stock solution of NADPH in potassium phosphate buffer. A typical final concentration in the assay is 0.1-0.2 mM.

-

GSSG Solution: Prepare a stock solution of GSSG in potassium phosphate buffer. A typical final concentration in the assay is 1-2 mM.

-

2,4-DHBA Solution: Prepare a stock solution of 2,4-DHBA in a suitable solvent (e.g., ethanol or DMSO) and dilute to various concentrations in potassium phosphate buffer. Ensure the final solvent concentration in the assay does not affect enzyme activity.

3. Assay Procedure:

-

Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to a constant temperature (e.g., 25°C or 37°C).

-

In a cuvette, add the following in order:

-

Potassium phosphate buffer

-

NADPH solution

-

2,4-DHBA solution (or vehicle control)

-

Glutathione reductase solution

-

-

Incubate the mixture for a defined pre-incubation time to allow for the time-dependent inhibition to occur.

-

Initiate the reaction by adding the GSSG solution.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes). The rate of decrease in absorbance is proportional to the rate of NADPH oxidation and thus to the glutathione reductase activity.

-

Calculate the rate of reaction (ΔA340/min).

-

Compare the rates of reaction in the presence and absence of 2,4-DHBA to determine the percent inhibition.

4. Data Analysis:

For time-dependent, irreversible inhibition, the data can be analyzed by plotting the natural logarithm of the remaining enzyme activity versus the pre-incubation time at different concentrations of 2,4-DHBA. The apparent first-order rate constant of inactivation (kobs) can be determined from the slope of these plots.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the inhibition of glutathione reductase by this compound.

References

Biological activity of 2,4-Dihydroxybenzylamine derivatives

An In-depth Technical Guide to the Biological Activity of 2,4-Dihydroxybenzylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (2,4-DHBA) and its derivatives represent a compelling class of compounds with a wide array of biological activities. The presence of a catechol-like resorcinol ring and a reactive benzylamine moiety provides a scaffold ripe for chemical modification and exploration. These structural features are key to their functions, which span from specific enzyme inhibition to broad-spectrum antimicrobial and anticancer effects. This technical guide offers a comprehensive overview of the known biological activities of 2,4-DHBA derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to aid in future research and therapeutic development.

Core Biological Activities

The therapeutic potential of this compound and its related structures, particularly Schiff base derivatives of the corresponding 2,4-dihydroxybenzaldehyde, stems from their interactions with crucial biological systems. Key activities include enzyme inhibition, anticancer effects, and antioxidant properties.

Enzyme Inhibition

Glutathione Reductase (GR) Inhibition: The parent compound, this compound, is a specific and irreversible inhibitor of glutathione reductase, a critical enzyme for maintaining the intracellular reduced glutathione pool.[1] The inhibition is time-dependent and requires the presence of the cofactor NADPH.[1] Unlike many inhibitors, 2,4-DHBA's action is rapid and involves a stoichiometric titration of the enzyme, suggesting a highly specific mechanism.[1] The protective effects of glutathione and dithioerythritol against inhibition indicate that 2,4-DHBA interacts at or near the enzyme's active site.[1]

Heat Shock Protein 90 (Hsp90) Inhibition: Schiff base derivatives of the related 2,4-dihydroxybenzaldehyde have emerged as potent small-molecule inhibitors of Hsp90.[2][3] Hsp90 is a molecular chaperone essential for the stability and function of numerous oncogenic proteins.[3][4] By inhibiting the ATPase activity of Hsp90, these derivatives trigger the degradation of these client proteins, leading to the death of cancer cells.[4] This mechanism makes them selective for cancer cells, which overexpress Hsp90, while minimizing toxicity to normal cells.[3]

Cholinesterase and Urease Inhibition: Other studies on Schiff bases derived from 2,4-dihydroxybenzaldehyde have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases.[5] Some derivatives have also demonstrated significant urease inhibition, an important target for treating infections caused by urease-producing bacteria like Helicobacter pylori.[5]

Anticancer Activity

The anticancer properties of this class of compounds are primarily linked to their ability to inhibit Hsp90.[3][4] Several Schiff base derivatives of 2,4-dihydroxybenzaldehyde have shown significant antiproliferative effects against prostate cancer (PC3) cell lines, with IC₅₀ values in the low micromolar range.[2][3][4] Additionally, hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have demonstrated potent and selective inhibition of cancer cell proliferation across various human cancer cell lines, including glioblastoma (LN-229).[6]

Antioxidant Activity

The dihydroxybenzene (resorcinol) structure is a key determinant of antioxidant activity.[2] These compounds can donate hydrogen atoms from their phenolic hydroxyl groups to scavenge and neutralize harmful free radicals.[4][7] This radical scavenging ability is a fundamental property that may contribute to their other biological effects, such as anti-inflammatory action.[4]

Antimicrobial Activity

Derivatives of the closely related 2,3- and 2,5-dihydroxybenzaldehyde have demonstrated notable antimicrobial effects against pathogens like Staphylococcus aureus, including strains responsible for bovine mastitis.[2][4] The mechanism is often attributed to the phenolic nature of the compounds, which can disrupt microbial cell membranes or inhibit essential enzymes.[2]

Quantitative Data Summary

The biological efficacy of this compound derivatives and related structures has been quantified in various assays. The tables below summarize key findings for easy comparison.

Table 1: Anticancer Activity of 2,4-Dihydroxybenzaldehyde/Benzoic Acid Derivatives

| Compound Class | Derivative | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Schiff Base of 2,4-Dihydroxybenzaldehyde | Schiff base 13 | PC3 (Prostate) | 4.85 | [4] |

| Schiff Base of 2,4-Dihydroxybenzaldehyde | Schiff base 5 | PC3 (Prostate) | 7.43 | [4] |

| Schiff Base of 2,4-Dihydroxybenzaldehyde | Schiff base 6 | PC3 (Prostate) | 7.15 | [4] |

| Hydrazide-Hydrazone of 2,4-Dihydroxybenzoic Acid | N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide (21) | LN-229 (Glioblastoma) | 0.77 |[6] |

Table 2: Enzyme Inhibition by 2,4-Dihydroxybenzaldehyde Derivatives

| Compound Class | Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

|---|

| Schiff Base of 2,4-Dihydroxybenzaldehyde | Compound 3a | Acetylcholinesterase (AChE) | 1.78 |[5] |

Table 3: Antimicrobial Activity of Dihydroxybenzaldehyde Derivatives

| Derivative | Microorganism | Assay Result (MIC₅₀) | Reference |

|---|---|---|---|

| 2,3-Dihydroxybenzaldehyde | Bovine mastitis S. aureus | 500 mg/L | [4] |

| 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) | Bovine mastitis S. aureus | 500 mg/L |[4] |

Signaling Pathways and Mechanisms of Action

Visualizing the molecular interactions and processes is crucial for understanding the therapeutic potential of these compounds.

Caption: Hsp90 inhibition by 2,4-dihydroxybenzaldehyde derivatives.

Caption: Irreversible inhibition of Glutathione Reductase by 2,4-DHBA.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are protocols for key assays used to evaluate the biological activities of these compounds.

MTT Assay for Anticancer Activity

This protocol assesses the cytotoxic effects of compounds on cancer cell lines.[3][4]

Caption: General experimental workflow for the MTT assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., PC3) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The plates are incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[8]

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[4]

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control, and the IC₅₀ value is determined from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.[4]

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

-

Reagent Preparation: A stock solution of DPPH is prepared in a suitable solvent like methanol or ethanol, resulting in a deep violet-colored solution.[4]

-

Reaction Mixture: In a 96-well plate or cuvettes, the DPPH solution is mixed with various concentrations of the test compound. A control containing only the solvent is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[4]

-

Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm. The reduction in absorbance of the DPPH solution indicates its scavenging by the antioxidant.[4]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][8]

Methodology:

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared, typically equivalent to a 0.5 McFarland standard.[8]

-

Serial Dilutions: Serial two-fold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.[4]

-

Inoculation: The standardized microbial inoculum is added to each well containing the compound dilutions. Positive (inoculum without compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours).

-

Observation: After incubation, the wells are visually inspected for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4]

Conclusion

The derivatives of this compound are a promising class of compounds with a diverse and potent range of biological activities. Their demonstrated efficacy as inhibitors of crucial enzymes like Hsp90 and glutathione reductase provides a strong foundation for the development of novel anticancer agents. Furthermore, their antioxidant and antimicrobial properties warrant continued investigation. The data, protocols, and pathway diagrams presented in this technical guide serve as a valuable resource for researchers and professionals in drug discovery, facilitating the rational design and evaluation of new, more potent derivatives for a variety of therapeutic applications.

References

- 1. This compound: a specific inhibitor of glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

Lack of Specific Quantum Chemical Data for 2,4-Dihydroxybenzylamine

The conducted searches for terms such as "2,4-Dihydroxybenzylamine DFT," "this compound computational chemistry," and "this compound molecular modeling" did not yield any in-depth technical papers containing the quantitative data required to construct the requested guide. Existing computational studies have focused on structurally related molecules, such as 2,4-dihydroxybenzaldehyde and 2,4-dihydroxybenzoic acid.[6][7] These studies, while employing the requested quantum chemical methods, do not provide data directly applicable to this compound.

Alternative Proposal: In-depth Technical Guide on 2,4-Dihydroxybenzaldehyde

Given the absence of specific data for this compound, we propose to create a comprehensive technical guide on the quantum chemical calculations of a closely related and well-studied molecule: 2,4-Dihydroxybenzaldehyde . This alternative will adhere to all the specified core requirements, including:

-

Data Presentation: Summarized quantitative data in clearly structured tables.

-

Experimental Protocols: Detailed methodologies for all key cited experiments.

-

Mandatory Visualization: Creation of diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language), adhering to all specified diagrammatic conventions.

This approach will provide a valuable and relevant technical resource for researchers, scientists, and drug development professionals, showcasing the application of quantum chemical calculations to a similar molecular structure. The methodologies and interpretative frameworks presented for 2,4-Dihydroxybenzaldehyde can be readily adapted for future computational studies on this compound, should the need arise.

We believe this alternative will fulfill the spirit of your request by providing a practical and detailed example of a quantum chemical analysis on a pertinent chemical compound, complete with all the specified formatting and content requirements.

References

- 1. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. This compound: a specific inhibitor of glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 2,4-Dihydroxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical workflow for the crystal structure determination of 2,4-Dihydroxybenzylamine. Due to the current absence of publicly available crystallographic data for this compound, this document outlines the necessary experimental protocols for its synthesis and subsequent crystal structure analysis. As a practical illustration of the data and analysis involved, this guide presents a detailed examination of the crystal structure of a closely related and biologically significant analogue, dopamine hydrochloride. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development by detailing the methodologies required to elucidate the solid-state structure of novel small molecules.

Introduction

This compound, also known as 4-(aminomethyl)benzene-1,3-diol, is a small organic molecule with potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure at the atomic level is crucial for elucidating its structure-activity relationships, predicting its physicochemical properties, and designing novel derivatives with enhanced functionalities. Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid, providing invaluable information on bond lengths, bond angles, and intermolecular interactions.

As of the latest literature review, the crystal structure of this compound has not been reported. This guide, therefore, provides a prospective workflow for its analysis, from chemical synthesis to crystallographic data interpretation.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formylation of resorcinol to produce 2,4-dihydroxybenzaldehyde, followed by reductive amination.

Step 1: Synthesis of 2,4-Dihydroxybenzaldehyde

A common and effective method for the synthesis of 2,4-dihydroxybenzaldehyde from resorcinol is the Vilsmeier-Haack reaction.

-

Materials: Resorcinol, phosphorus oxychloride (POCl₃) or oxalyl chloride, N,N-dimethylformamide (DMF), acetonitrile, ice, water.

-

Procedure:

-

In a three-necked flask under an inert atmosphere, N,N-dimethylformamide (1.1 equivalents) is dissolved in anhydrous acetonitrile.

-

The solution is cooled to 0°C, and phosphorus oxychloride (1.1 equivalents) is added dropwise, maintaining the temperature below 10°C. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.

-

The Vilsmeier reagent is then cooled to -15°C.

-

A solution of resorcinol (1.0 equivalent) in anhydrous acetonitrile is added dropwise to the cold Vilsmeier reagent suspension over a period of 1-2 hours, ensuring the internal temperature does not rise above -10°C.

-

After the addition is complete, the reaction mixture is stirred at -15°C for an additional 2 hours and then allowed to warm to room temperature and stirred for another hour.

-

The reaction mixture is carefully poured into a mixture of ice and water to hydrolyze the intermediate iminium salt.

-

The crude 2,4-dihydroxybenzaldehyde precipitates as a solid and is collected by filtration, washed with cold water, and dried under vacuum.

-

The crude product can be purified by recrystallization from hot water or by column chromatography on silica gel.

-

Step 2: Reductive Amination of 2,4-Dihydroxybenzaldehyde

The conversion of the aldehyde to the primary amine is achieved via reductive amination.

-

Materials: 2,4-dihydroxybenzaldehyde, ammonium chloride, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), methanol.

-

Procedure:

-

2,4-dihydroxybenzaldehyde (1.0 equivalent) and ammonium chloride (5-10 equivalents) are dissolved in methanol.

-

The solution is stirred at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Sodium cyanoborohydride (1.5 equivalents) is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in water and the pH is adjusted to ~8-9 with a suitable base (e.g., sodium bicarbonate).

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

-

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be grown using various techniques:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

X-ray Diffraction Data Collection and Structure Refinement

-

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

-

X-ray diffraction data are collected using monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Case Study: Crystal Structure of Dopamine Hydrochloride

As the crystal structure of this compound is not available, we present the crystallographic data for dopamine hydrochloride (3,4-dihydroxyphenethylamine hydrochloride) as an illustrative example.[1] Dopamine is a crucial neurotransmitter and its structure provides a relevant comparison.

Crystallographic Data

The crystal structure of dopamine hydrochloride was determined by single-crystal X-ray diffraction.[1] The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₈H₁₂ClNO₂ |

| Formula Weight | 189.64 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbc2₁ |

| a (Å) | 10.52 |

| b (Å) | 11.13 |

| c (Å) | 7.94 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 929.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.355 |

| Absorption Coefficient (μ) | 3.54 cm⁻¹ (for Mo Kα) |

| F(000) | 400 |

| Final R index | 0.084 |

Selected Bond Lengths and Angles

The analysis of the crystal structure provides precise measurements of bond lengths and angles within the molecule. Selected geometric parameters for dopamine hydrochloride are presented below.[1]

| Bond | Length (Å) |

| C(1) - C(2) | 1.38 |

| C(2) - C(3) | 1.40 |

| C(3) - C(4) | 1.37 |

| C(4) - C(5) | 1.38 |

| C(5) - C(6) | 1.40 |

| C(6) - C(1) | 1.39 |

| C(1) - C(7) | 1.51 |

| C(7) - C(8) | 1.53 |

| C(8) - N | 1.49 |

| C(3) - O(1) | 1.37 |

| C(4) - O(2) | 1.37 |

| Angle | Value (°) |

| C(6) - C(1) - C(2) | 118.6 |

| C(1) - C(2) - C(3) | 120.9 |

| C(2) - C(3) - C(4) | 120.2 |

| C(3) - C(4) - C(5) | 119.1 |

| C(4) - C(5) - C(6) | 121.0 |

| C(5) - C(6) - C(1) | 120.4 |

| C(1) - C(7) - C(8) | 112.5 |

| C(7) - C(8) - N | 110.5 |

Workflow Visualization

The overall process from the synthesis of this compound to its crystal structure analysis can be visualized as a logical workflow.

References

2,4-Dihydroxybenzylamine: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2,4-Dihydroxybenzylamine, a compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data in public literature, this document outlines established methodologies for determining these critical physicochemical properties. It presents illustrative quantitative data in structured tables and details the requisite experimental protocols for their determination. Furthermore, this guide includes graphical representations of experimental workflows and a hypothetical signaling pathway, rendered using Graphviz, to provide a practical framework for researchers.

Introduction

This compound, also known as 4-(aminomethyl)benzene-1,3-diol, is a catecholamine-related structure. The presence of hydroxyl and amine functional groups on a benzene ring suggests potential biological activity and also indicates susceptibility to particular degradation pathways, especially oxidation. A thorough understanding of its solubility and stability is paramount for the development of viable dosage forms and for ensuring its quality, efficacy, and safety as a potential therapeutic agent. This guide serves as a foundational resource for scientists and researchers engaged in the preclinical and formulation development of this compound or structurally similar compounds.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. While specific quantitative solubility data for this compound is not extensively reported, a qualitative description suggests low solubility in water and higher solubility in organic solvents like alcohols and ethers. For the purpose of this guide, the following tables present illustrative solubility data, which should be experimentally verified.

Illustrative Solubility in Common Solvents

The following table summarizes the hypothetical solubility of this compound in various common pharmaceutical solvents at ambient temperature (25 °C).

| Solvent | Solubility (mg/mL) |

| Water | 1.2 |

| Methanol | 35.8 |

| Ethanol | 21.5 |

| Dimethyl Sulfoxide (DMSO) | >100 |

| Propylene Glycol | 15.3 |

| Chloroform | <0.1 |

| Ethyl Acetate | 0.5 |

Illustrative pH-Dependent Aqueous Solubility

The ionization state of this compound, owing to its amine and phenolic hydroxyl groups, is expected to significantly influence its aqueous solubility. The table below illustrates the potential pH-solubility profile at 37 °C.

| pH | Solubility (mg/mL) |

| 1.2 (Simulated Gastric Fluid) | 15.7 |

| 4.5 (Acetate Buffer) | 5.8 |

| 6.8 (Phosphate Buffer) | 2.1 |

| 7.4 (Phosphate-Buffered Saline) | 1.8 |

| 9.0 (Borate Buffer) | 3.5 |

Stability Profile

Stability testing is crucial for identifying the degradation pathways and intrinsic stability of a drug substance. Forced degradation studies are performed to accelerate the degradation process and to develop and validate stability-indicating analytical methods.

Illustrative Forced Degradation Studies

The following table summarizes the hypothetical outcomes of forced degradation studies on this compound. The conditions are based on established guidelines for stress testing of pharmaceuticals.[1][2][3][4]

| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | ~ 5% | Formation of impurities due to potential acid-catalyzed reactions. |

| Base Hydrolysis | 0.1 M NaOH | 8 h | 60 °C | ~ 12% | Significant degradation, likely involving phenolic groups. |

| Oxidation | 3% H₂O₂ | 4 h | 25 °C | ~ 25% | Rapid degradation, expected due to the catechol-like structure, leading to colored quinone-type species. |

| Thermal Degradation | Solid State | 72 h | 80 °C | ~ 3% | Minimal degradation, suggesting good solid-state thermal stability. |

| Photostability | ICH Q1B Option II | 1.2 million lux hours / 200 watt hours/m² | 25 °C | ~ 15% | Appreciable degradation, indicating light sensitivity. |

Experimental Protocols

The following sections detail the standard methodologies for determining the solubility and stability of a compound like this compound.

Solubility Determination Protocol

Objective: To determine the equilibrium solubility of this compound in various solvents and at different pH values.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Buffer solutions of various pH (e.g., 1.2, 4.5, 6.8, 7.4, 9.0)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent or buffer in a sealed vial. This ensures that a saturated solution is formed.

-

Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

-

Phase Separation: Centrifuge the collected aliquot to further separate any suspended solid particles.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter to obtain a clear, particle-free solution.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Caption: Experimental workflow for solubility determination.

Forced Degradation Study Protocol

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

-

Incubate the mixture at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

-

Incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 8 hours).

-

At various time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with a solution of 3% H₂O₂.

-

Keep the mixture at room temperature for a defined period (e.g., 4 hours).

-

At various time points, withdraw samples and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Place a known amount of solid this compound in a vial and expose it to high temperature (e.g., 80 °C) in an oven for a defined period (e.g., 72 hours).

-

At various time points, dissolve a sample in a suitable solvent and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analyze the samples by HPLC.

-

-

Analysis: Analyze all stressed samples using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

Caption: Workflow for forced degradation studies.

Hypothetical Signaling Pathway Involvement

Given its structural similarity to catecholamines, this compound could potentially interact with various signaling pathways. The following diagram illustrates a hypothetical mechanism where it might act as an inhibitor of a kinase cascade involved in a disease process. This is a conceptual representation and requires experimental validation.

Caption: Hypothetical inhibition of a signaling pathway.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is scarce, the detailed protocols and illustrative data presented herein offer a robust starting point for researchers. The successful development of this compound as a potential therapeutic agent will depend on the rigorous experimental determination of these fundamental physicochemical properties. The provided workflows and diagrams serve as practical tools to guide these research and development efforts.

References

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

The Genesis of a Glutathione Reductase Inhibitor: A Technical Guide to the Discovery and Historical Synthesis of 2,4-Dihydroxybenzylamine

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and historical synthesis of 2,4-dihydroxybenzylamine, a compound of significant interest to researchers, scientists, and drug development professionals. While the precise moment of its initial discovery remains elusive in the historical record, its synthesis is intrinsically linked to the development of methods for the functionalization of resorcinol derivatives. This document details the probable historical synthetic pathways, provides experimental protocols for key transformations, and summarizes relevant quantitative data.

Introduction: A Synthesis Rooted in Phenolic Chemistry

The history of this compound is not marked by a singular, celebrated discovery but rather emerges from the broader development of synthetic methodologies for phenolic aldehydes and amines in the late 19th and early 20th centuries. The core of its synthesis lies in the functionalization of the highly activated resorcinol ring system. Early organic chemists developed several foundational reactions to introduce aldehyde functionalities onto phenolic rings, with the resulting hydroxybenzaldehydes serving as versatile intermediates for a myriad of further chemical transformations.

The most probable historical route to this compound would have involved a two-step sequence starting from the corresponding aldehyde: the conversion of 2,4-dihydroxybenzaldehyde to its oxime, followed by the reduction of the oxime to the desired benzylamine. This approach leverages the well-established reactivity of aldehydes and the developing understanding of reduction chemistry during that era.

Historical Synthesis Methods

The synthesis of this compound can be conceptually divided into two major stages:

-

Synthesis of the Precursor: 2,4-Dihydroxybenzaldehyde: The formation of this key intermediate from resorcinol was a significant achievement in organic synthesis. Several classical methods were developed for this purpose.

-

Conversion to this compound: This transformation would have likely proceeded through an oxime intermediate, which was then reduced to the primary amine.

Synthesis of 2,4-Dihydroxybenzaldehyde

Three classical named reactions form the cornerstone of the historical preparation of 2,4-dihydroxybenzaldehyde:

-

The Reimer-Tiemann Reaction (1876): This was one of the first methods to provide a viable route to hydroxybenzaldehydes from phenols. It involves the ortho-formylation of a phenol using chloroform in a basic solution.

-

The Gattermann Synthesis (1897): This method utilizes hydrogen cyanide and a Lewis acid to formylate activated aromatic compounds like resorcinol.

-

The Vilsmeier-Haack Reaction (1927): A milder and more versatile method, this reaction employs a Vilsmeier reagent (formed from a substituted amide like N,N-dimethylformamide and phosphorus oxychloride) to introduce a formyl group.

Of these, the Vilsmeier-Haack reaction became a preferred method due to its generally higher yields and milder conditions compared to the Reimer-Tiemann and Gattermann reactions.

Conversion of 2,4-Dihydroxybenzaldehyde to this compound

The historical conversion of the aldehyde to the amine would have most logically proceeded via a two-step process:

-

Oximation: The reaction of 2,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride to form 2,4-dihydroxybenzaldehyde oxime. This is a robust and high-yielding reaction.

-

Reduction of the Oxime: The reduction of the oxime functionality to a primary amine was a known transformation. Historical methods would have included catalytic hydrogenation or reduction with dissolving metals. Oximes can be reduced to primary amines using various methods, including catalytic hydrogenation, hydride reduction, or sodium metal reduction[1].

Data Presentation

The following tables summarize the quantitative data for the key steps in the historical synthesis of this compound.

Table 1: Historical Synthesis of 2,4-Dihydroxybenzaldehyde

| Reaction Name | Reagents | Typical Yields | Notes |

| Reimer-Tiemann | Resorcinol, Chloroform, Strong Base | Low to Moderate | Often produces isomeric byproducts. |

| Gattermann | Resorcinol, Hydrogen Cyanide, Lewis Acid | Moderate | Use of highly toxic hydrogen cyanide. |

| Vilsmeier-Haack | Resorcinol, DMF, POCl₃ | Good to Excellent (65-75%)[2] | Milder conditions, better regioselectivity. |

Table 2: Synthesis and Reduction of 2,4-Dihydroxybenzaldehyde Oxime

| Reaction Step | Starting Material | Reagents | Typical Yield |

| Oximation | 2,4-Dihydroxybenzaldehyde | Hydroxylamine hydrochloride, Base | High (~97%)[3] |

| Oxime Reduction | 2,4-Dihydroxybenzaldehyde Oxime | H₂, Catalyst (e.g., PtO₂, Raney Ni) or Metal Hydride (e.g., LiAlH₄) | Moderate to Good |

Experimental Protocols

Synthesis of 2,4-Dihydroxybenzaldehyde via the Vilsmeier-Haack Reaction

This protocol is based on established procedures for the Vilsmeier-Haack formylation of resorcinol.

Materials:

-

Resorcinol

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Acetonitrile

-

Ice

-

Water

Procedure:

-

A solution of N,N-dimethylformamide in acetonitrile is cooled in an ice bath.

-

Phosphorus oxychloride is added dropwise to the cooled DMF solution with stirring to form the Vilsmeier reagent.

-

A solution of resorcinol in acetonitrile is then added slowly to the reaction mixture, maintaining a low temperature.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is then carefully poured onto crushed ice.

-

The precipitated crude 2,4-dihydroxybenzaldehyde is collected by filtration, washed with cold water, and can be purified by recrystallization from hot water.

Synthesis of 2,4-Dihydroxybenzaldehyde Oxime

The following protocol is adapted from a documented preparative example[3].

Materials:

-

2,4-Dihydroxybenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium carbonate solution (0.23 M)

-

Water

Procedure:

-

In a suitable flask, 50 g of 2,4-dihydroxybenzaldehyde is mixed with 600 mL of water.

-

While stirring, 32.7 g of hydroxylamine hydrochloride is added to the suspension.

-

The mixture is stirred at room temperature for 1 hour.

-

During this time, 200 mL of a 0.23 M aqueous sodium carbonate solution is slowly added dropwise.

-

The reaction is monitored for the disappearance of the starting aldehyde.

-

Once the reaction is complete, the solid product is collected by filtration and washed with water to yield 2,4-dihydroxybenzaldehyde oxime (yield: 54 g, 97%)[3].

Reduction of 2,4-Dihydroxybenzaldehyde Oxime to this compound

This is a generalized protocol based on historical methods for oxime reduction.

Method A: Catalytic Hydrogenation

Materials:

-

2,4-Dihydroxybenzaldehyde oxime

-

Solvent (e.g., ethanol, acetic acid)

-

Catalyst (e.g., Platinum oxide (Adam's catalyst), Raney Nickel)

-

Hydrogen gas source

Procedure:

-

The 2,4-dihydroxybenzaldehyde oxime is dissolved in a suitable solvent in a hydrogenation vessel.

-

A catalytic amount of the chosen catalyst is added to the solution.

-

The vessel is flushed with hydrogen gas and then pressurized to the desired pressure.

-

The mixture is agitated (stirred or shaken) at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

-

The catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or other suitable methods.

Method B: Metal Hydride Reduction

Materials:

-

2,4-Dihydroxybenzaldehyde oxime

-

Anhydrous ether or tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄)

-

Water

-

Aqueous sodium hydroxide

Procedure:

-

A suspension of lithium aluminum hydride in anhydrous ether or THF is prepared in a flask under an inert atmosphere.

-

A solution of 2,4-dihydroxybenzaldehyde oxime in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension with cooling.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by aqueous sodium hydroxide, and then more water.

-

The resulting granular precipitate is removed by filtration.

-

The filtrate is dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The solvent is evaporated to give the crude this compound.

Mandatory Visualization

Caption: Probable historical synthesis pathway of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Theoretical Insights into the Reaction Mechanisms of 2,4-Dihydroxybenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical studies of the reaction mechanisms involving 2,4-Dihydroxybenzylamine (DHBA). While direct and comprehensive computational studies on the reaction pathways of this compound are not extensively available in peer-reviewed literature, this document synthesizes findings from theoretical and experimental studies on closely related compounds to propose plausible reaction mechanisms. This guide aims to provide a foundational understanding for researchers in drug development and organic synthesis, highlighting key mechanistic insights derived from computational chemistry and experimental data.

Introduction to this compound

This compound is a phenolic amine of interest in medicinal chemistry and materials science. Its structure, featuring a catechol-like moiety and a reactive benzylamine group, suggests a rich and complex reactivity. Understanding the mechanisms of its reactions is crucial for designing novel synthetic routes and for predicting its behavior in biological systems. This guide will focus on two key reaction types: oxidation and fragmentation, drawing parallels from studies on substituted benzylamines and the isomeric 3,4-dihydroxybenzylamine.

Proposed Reaction Mechanisms

Based on available literature for analogous compounds, we can infer the following reaction mechanisms for this compound.

Oxidation of this compound

The oxidation of benzylamines is a fundamental transformation that can lead to the formation of imines, aldehydes, or benzoic acids. Kinetic and mechanistic studies on substituted benzylamines suggest a mechanism involving a hydride-ion transfer.

A proposed pathway for the oxidation of this compound to the corresponding 2,4-dihydroxybenzaldehyde is initiated by the transfer of a hydride ion from the benzylic carbon to an oxidizing agent. This process is often the rate-determining step and results in the formation of a carbocationic intermediate. Subsequent hydrolysis of the resulting imine yields the aldehyde.

Caption: Proposed oxidation pathway of this compound.

Fragmentation Mechanism of Protonated this compound

In the context of mass spectrometry, understanding the fragmentation of protonated molecules is key to their structural elucidation. A study on the fragmentation of protonated 3,4-dihydroxybenzylamine (an isomer of 2,4-DHBA) provides a basis for a proposed mechanism. The primary fragmentation pathway involves the elimination of ammonia (NH₃) at low collision energies.

Further fragmentation of the resulting benzylic ion can occur at higher collision energies, leading to subsequent losses of water (H₂O) and carbon monoxide (CO). This process is thought to involve the rearrangement of the benzylic ion into a more stable tropylium ion.

Quantitative Data from Analogous Systems

The following tables summarize quantitative data from theoretical and experimental studies on compounds structurally related to this compound. These values provide an estimate of the energetic landscape of the proposed reactions.

Table 1: Kinetic Data for the Oxidation of Substituted Benzylamines

| Substrate | Oxidant | kH/kD (at 293 K) | Reaction |

| Benzylamine | Cetyltrimethylammonium Permanganate | 5.60 | Oxidation |

Data sourced from a study on the oxidation of substituted benzylamines.

Table 2: Collision Energy Data for the Fragmentation of Protonated 3,4-Dihydroxybenzylamine

| Precursor Ion | Fragmentation Pathway | Collision Energy (eV) |

| [DHBAH]⁺ | Elimination of NH₃ | Low |

| [MH - NH₃]⁺ | Formation of [MH - NH₃ - H₂O - CO]⁺ | High |

Data from an ESI-tandem mass spectrometry study on 3,4-dihydroxybenzylamine.

Experimental and Computational Protocols

The methodologies employed in the cited studies on analogous compounds provide a blueprint for future theoretical and experimental investigations on this compound.

Computational Methodology (Density Functional Theory)

A robust approach for studying the reaction mechanisms of this compound would involve Density Functional Theory (DFT) calculations. Based on studies of similar molecules, the following protocol is recommended:

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311+G(2d,2p) or 6-31++G(d,p) for geometry optimizations and frequency calculations.

-

Methodology:

-

Geometry Optimization: Optimize the structures of reactants, transition states, intermediates, and products.

-

Frequency Calculations: Perform frequency calculations to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE).

-

Intrinsic Reaction Coordinate (IRC) Calculations: Connect transition states to their corresponding reactants and products.

-

Energy Profile: Construct a potential energy surface to determine activation energies and reaction enthalpies.

-

Caption: A typical workflow for DFT-based reaction mechanism studies.

Experimental Protocol (Kinetic Studies)

To experimentally validate the proposed oxidation mechanism, kinetic studies can be performed.

-

Reaction Monitoring: The progress of the reaction can be monitored using UV-Vis spectrophotometry by following the disappearance of the oxidant or the appearance of the product.

-

Product Analysis: The reaction products can be identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

-

Kinetic Isotope Effect (KIE): The KIE can be determined by comparing the reaction rates of this compound and its deuterated analogue (at the benzylic position). A significant kH/kD value would support the cleavage of the C-H bond in the rate-determining step.

Conclusion and Future Directions

The theoretical study of the reaction mechanisms of this compound is an area ripe for further investigation. While this guide provides plausible mechanisms based on analogous systems, dedicated computational and experimental studies are necessary to fully elucidate the intricate reaction pathways of this versatile molecule. Future work should focus on performing high-level DFT calculations to map the potential energy surfaces of its key reactions and to quantify the kinetic and thermodynamic parameters. Such studies will be invaluable for the rational design of synthetic routes and for understanding its biological activity, thereby accelerating its application in drug development and other scientific fields.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Dihydroxybenzylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2,4-dihydroxybenzylamine and its N-substituted derivatives, key intermediates in the development of novel therapeutic agents. These compounds and their derivatives have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Introduction

This compound and its analogues are valuable scaffolds in medicinal chemistry. The presence of the catechol-like moiety and the benzylic amine group allows for a wide range of structural modifications to modulate biological activity. The primary synthetic strategies involve a two-step synthesis of the parent amine via an oxime intermediate and a one-pot reductive amination for the direct synthesis of N-substituted derivatives from 2,4-dihydroxybenzaldehyde. This document outlines detailed, step-by-step protocols for these synthetic routes and summarizes the biological activities of representative derivatives.

Synthetic Protocols

Two primary methodologies for the synthesis of this compound and its derivatives are presented:

-

Two-Step Synthesis of this compound: This method involves the formation of 2,4-dihydroxybenzaldehyde oxime, followed by its reduction to the corresponding primary amine.

-

One-Pot Reductive Amination for N-Substituted Derivatives: This efficient protocol allows for the direct synthesis of N-alkyl and N-aryl derivatives from 2,4-dihydroxybenzaldehyde and a primary amine in a single reaction vessel.

Protocol 1: Two-Step Synthesis of this compound

This protocol is divided into two key experimental procedures: the synthesis of the oxime intermediate and its subsequent reduction.

Part A: Synthesis of 2,4-Dihydroxybenzaldehyde Oxime

Materials:

-

2,4-Dihydroxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Standard laboratory glassware (beaker, flask, magnetic stirrer, filtration apparatus)

Procedure:

-

In a suitable flask, dissolve 50 g of 2,4-dihydroxybenzaldehyde in 600 mL of water with stirring.

-

Slowly add 32.7 g of hydroxylamine hydrochloride to the mixture.

-

While stirring at room temperature, slowly add 200 mL of a 0.23 M aqueous sodium carbonate solution over the course of 1 hour.

-

Continue stirring at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, a solid precipitate of 2,4-dihydroxybenzaldehyde oxime will form.

-

Collect the solid by filtration and wash thoroughly with cold deionized water.

-

Dry the product under vacuum to yield 2,4-dihydroxybenzaldehyde oxime (typical yield: ~97%).

Part B: Reduction of 2,4-Dihydroxybenzaldehyde Oxime to this compound

This reduction can be effectively carried out using sodium borohydride with a catalytic additive.

Materials:

-

2,4-Dihydroxybenzaldehyde oxime

-

Sodium borohydride (NaBH₄)

-

Zirconium(IV) chloride (ZrCl₄)

-

Alumina (Al₂O₃, neutral)

-

Methanol

-

Ethyl acetate

-

Mortar and pestle

Procedure:

-

In a mortar, thoroughly grind a mixture of 1 mmol of Zirconium(IV) chloride and 1 mmol of alumina.

-

Add 1 mmol of 2,4-dihydroxybenzaldehyde oxime to the mortar and continue grinding for a few minutes.

-

Add 5 mmol of sodium borohydride portion-wise to the mixture while continuously grinding. The reaction is rapid and should be complete within approximately 2 minutes.[1]

-

Monitor the reaction completion by TLC.

-

Quench the reaction by carefully adding methanol.

-

Extract the product with ethyl acetate.

-